molecular formula C9H5NO4 B181560 2-Nitro-1,3-indandione CAS No. 3674-33-7

2-Nitro-1,3-indandione

Cat. No.: B181560
CAS No.: 3674-33-7
M. Wt: 191.14 g/mol
InChI Key: CJGMVHVKJXBIDT-UHFFFAOYSA-N
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Description

2-Nitro-1,3-indandione is an organic compound with the molecular formula C9H5NO4. It is a derivative of 1,3-indandione, where a nitro group is substituted at the second position of the indandione ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Mechanism of Action

Target of Action

2-Nitro-1,3-indandione is a complex compound that interacts with various targets. It is known to react with pyridine, forming a complex reaction at ordinary temperature .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, when it reacts with pyridine, the main reaction products are this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide .

Biochemical Pathways

It’s known that 2-substituted 1,3-indandione derivatives, which include this compound, are known to undergo a photochemical rearrangement into phthalides . This suggests that this compound may affect pathways involving photochemical reactions.

Pharmacokinetics

The pharmacokinetics of the anticoagulant drug, 2-phenyl-1,3-indandione, a related compound, after intravenous and oral administration in rats, is best described as a non-linear open two-compartment model with elimination from the peripheral compartment . The volume of the central compartment comprises the extracellular fluid .

Result of Action

The result of the action of this compound is the formation of various products, including this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide . These products suggest that the compound’s action leads to significant molecular and cellular effects.

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the reaction of this compound with pyridine occurs at ordinary temperature . Additionally, the presence of a squaramide-tertiary amine can lead to the formation of chiral spiro-1,3-indandione derivatives . This suggests that environmental factors such as temperature and the presence of other compounds can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1,3-indandione can be synthesized through several methods. One common approach involves the nitration of 1,3-indandione using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the second position of the indandione ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1,3-indandione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products:

    Reduction: 2-Amino-1,3-indandione.

    Substitution: Various substituted indandione derivatives.

    Condensation: Condensed products with extended conjugation or ring systems.

Scientific Research Applications

2-Nitro-1,3-indandione has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and photoinitiators for polymerization processes.

Comparison with Similar Compounds

2-Nitro-1,3-indandione can be compared with other similar compounds, such as:

    1,3-Indandione: The parent compound without the nitro group, used as a precursor in various synthetic routes.

    2-Amino-1,3-indandione: The reduced form of this compound, with different chemical properties and applications.

    2-Bromo-1,3-indandione: A halogenated derivative with distinct reactivity and uses in organic synthesis.

Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of various functionalized compounds. Its ability to undergo diverse chemical transformations and its potential biological activities distinguish it from other indandione derivatives.

Properties

IUPAC Name

2-nitroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGMVHVKJXBIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063125
Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-33-7
Record name 2-Nitro-1H-indene-1,3(2H)-dione
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Record name 2-Nitro-1,3-indandione
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Record name 2-nitro-1H-indene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the structure of 2-nitro-1,3-indandione?

A: this compound exhibits interesting structural features. In solution or as a salt, it primarily exists in its anionic form. This anion demonstrates stability due to resonance stabilization across the molecule, particularly in the region containing the oxygen atoms []. This resonance delocalization was confirmed by studying its bond lengths using crystallography and by 13C NMR spectroscopy [].

Q2: How does this compound interact with pyridine and picolines?

A: The reaction of this compound with pyridine is complex and occurs at room temperature []. The primary products formed are this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar. This tar is believed to be a result of the oxidation and polymerization of pyridine hydrobromide. Picolines react similarly with this compound [].

Q3: What is known about the crystal structure of this compound?

A: this compound dihydrate crystallizes in the monoclinic space group P2~/c [, ]. The structure reveals that it exists as a hydronium salt with an asymmetric H5O2+ arrangement []. This provides further evidence for the compound's existence in an anionic form in certain conditions.

Q4: Has there been research on analogs of this compound?

A: Yes, several studies have investigated hydroaromatic analogs of 2-nitro-1,3-indandiones [, ]. These studies focus on synthesizing and characterizing these analogs, exploring potential differences and similarities in their chemical properties compared to this compound itself.

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